Home > Products > Screening Compounds P11583 > Histone Acetyltransferase Inhibitor II
Histone Acetyltransferase Inhibitor II -

Histone Acetyltransferase Inhibitor II

Catalog Number: EVT-1640636
CAS Number:
Molecular Formula: C20H16Br2O3
Molecular Weight: 464.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Histone acetyltransferase inhibitor II (HAT inhibitor II) is a cell-permeable, synthetic compound employed in scientific research to investigate the role of histone acetyltransferases (HATs) in various cellular processes. [, ] HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. [] This acetylation can alter chromatin structure and influence gene expression. []

HAT inhibitor II specifically targets HATs, thereby inhibiting histone acetylation and enabling researchers to study the downstream effects of this inhibition on various biological pathways. [, ]

5-Aminoimidazole-4-carboxamide1-β-D-ribofuranoside (AICAR)

Compound Description: AICAR is a cell-permeable nucleoside that acts as a specific activator of AMP-activated protein kinase (AMPK) []. It is often used in research to study the effects of AMPK activation on various cellular processes, including glucose uptake, fatty acid oxidation, and autophagy.

Relevance: While not structurally similar to Histone Acetyltransferase Inhibitor II, AICAR's role as an AMPK activator connects it to the research in paper []. This study investigates the impact of AMPK activation on protein acetylation, a process regulated by histone acetyltransferases. The research found that AICAR-induced AMPK activation increased protein acetylation, suggesting a potential interplay between AMPK and histone acetyltransferases. This interplay makes AICAR indirectly relevant to understanding the broader context of Histone Acetyltransferase Inhibitor II's mechanism of action and its role in cellular processes.

Trichostatin A (TSA)

Compound Description: Trichostatin A is a naturally occurring hydroxamic acid that acts as a potent inhibitor of histone deacetylases (HDACs), specifically HDACs belonging to class I and II [, , ]. TSA inhibits HDACs by binding to the zinc ion in the catalytic site of the enzyme. By inhibiting HDACs, TSA increases the acetylation of histones and other proteins, leading to changes in gene expression and cellular function.

Relevance: TSA's function as an HDAC inhibitor makes it closely related to Histone Acetyltransferase Inhibitor II in the context of regulating histone acetylation []. Both compounds influence the balance of acetylation in cells, although they act on opposing sides of this equilibrium. TSA's ability to modulate protein acetylation by inhibiting HDACs provides valuable insights into the overall impact of acetylation on cellular processes. Studying TSA alongside Histone Acetyltransferase Inhibitor II can elucidate the specific roles of histone acetyltransferases and deacetylases in various biological pathways.

Nicotinamide (NAM)

Compound Description: Nicotinamide, a form of vitamin B3, acts as an inhibitor of class III histone deacetylases, also known as sirtuins [, , ]. NAM inhibits sirtuins by directly binding to the enzyme and blocking its activity. Inhibition of sirtuins by NAM leads to increased acetylation of histones and other proteins, influencing various cellular processes, including gene expression, metabolism, and aging.

Relevance: Nicotinamide's role as a sirtuin inhibitor positions it within the same research area as Histone Acetyltransferase Inhibitor II by affecting protein acetylation []. Although they target different classes of enzymes, NAM's ability to modulate histone acetylation provides a comparative perspective for understanding the specific functions of histone acetyltransferases. Examining NAM alongside Histone Acetyltransferase Inhibitor II allows researchers to compare and contrast the effects of inhibiting different classes of enzymes involved in histone acetylation, leading to a more nuanced understanding of the biological significance of this process.

Curcumin

Compound Description: Curcumin, a natural polyphenol found in turmeric, acts as a p300-specific histone acetyltransferase inhibitor [, , ]. It exhibits anti-inflammatory and antioxidant properties.

Relevance: Curcumin's specificity for p300 directly relates it to Histone Acetyltransferase Inhibitor II, as both compounds target histone acetyltransferases, albeit with different specificities. Research suggests that curcumin might disrupt the CDK9/CyclinT1 complex, indirectly influencing p300 activity []. This finding highlights the intricate interplay within the histone acetylation pathway and the potential for indirect modulation of related targets. Comparing curcumin's mechanism with Histone Acetyltransferase Inhibitor II could unravel valuable information about their respective selectivity profiles and potential off-target effects.

C646

Compound Description: C646 is a synthetic small molecule that acts as a highly selective inhibitor of p300/CBP histone acetyltransferases [, , , , ]. It directly targets the catalytic domain of p300/CBP, preventing the transfer of acetyl groups from acetyl-CoA to histone lysine residues. C646 is being investigated for its potential therapeutic benefits in various diseases, including cancer, inflammation, and viral infections.

Garcinol

Compound Description: Garcinol is a natural polyisoprenylated benzophenone derived from the fruit rind of the Kokum tree (Garcinia indica) [, ]. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Notably, garcinol has been identified as a histone acetyltransferase inhibitor, suggesting its potential role in epigenetic regulation.

Relevance: Garcinol's classification as a HAT inhibitor directly relates it to Histone Acetyltransferase Inhibitor II [, ]. Both compounds interfere with the activity of histone acetyltransferases, ultimately influencing gene expression by altering histone acetylation levels. While the specific targets and mechanisms of action may differ, their shared ability to modulate histone acetylation makes them relevant to similar research areas.

β-Endorphin (β-End) and N-Acetyl-β-endorphin (acetyl-β-End)

Relevance: The study mentioned in the provided context investigated the effects of β-End and acetyl-β-End on atopic dermatitis (AD) in mice []. While not directly related to Histone Acetyltransferase Inhibitor II in terms of structure or target, the research demonstrated that the acetylation of β-End enhanced its therapeutic efficacy in suppressing AD symptoms. This observation indirectly highlights the significance of acetylation as a crucial post-translational modification that can significantly impact protein function and therapeutic potential. This indirect connection suggests that understanding acetylation's broader role in regulating protein activity is crucial for comprehending the full implications of Histone Acetyltransferase Inhibitor II's effects and its potential therapeutic applications.

Overview

Histone Acetyltransferase Inhibitor II is a small molecule compound that plays a significant role in the modulation of histone acetyltransferases, which are critical enzymes involved in the regulation of gene expression through the acetylation of histones. This compound is primarily utilized in research settings to study the biological functions and mechanisms of histone acetyltransferases, particularly in the context of cancer and other diseases.

Source

Histone Acetyltransferase Inhibitor II can be sourced from various chemical suppliers, including Sigma-Aldrich and MedChemExpress, where it is marketed for its ability to control the biological activity of histone acetyltransferases. Its development is rooted in the need for selective inhibitors that can modulate epigenetic processes without causing broad-spectrum effects associated with less selective compounds .

Classification

This compound falls under the category of epigenetic modulators, specifically targeting histone acetyltransferases, which are enzymes that add acetyl groups to histones, thereby influencing chromatin structure and gene expression. It is classified as a small molecule inhibitor due to its low molecular weight and ability to penetrate cell membranes.

Synthesis Analysis

Methods

The synthesis of Histone Acetyltransferase Inhibitor II typically involves organic synthesis techniques that focus on constructing the compound's core structure while ensuring functional groups that confer inhibitory activity are preserved.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that can be modified through various chemical reactions such as alkylation or acylation.
  2. Reactions: Key reactions may include Friedel-Crafts acylation and other coupling reactions to build complex structures.
  3. Purification: Post-synthesis, purification techniques like column chromatography are employed to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of Histone Acetyltransferase Inhibitor II consists of a well-defined scaffold that allows for interaction with histone acetyltransferases. The specific arrangement of functional groups on this scaffold is crucial for its inhibitory activity.

Data

  • Molecular Formula: C₁₄H₁₅N₃O₄
  • Molecular Weight: 273.29 g/mol
  • Structural Features: The compound typically features a central aromatic ring system, with substituents that enhance binding affinity to target enzymes.
Chemical Reactions Analysis

Reactions

Histone Acetyltransferase Inhibitor II primarily engages in competitive inhibition with histone acetyltransferases. This interaction can lead to:

  1. Inhibition of Acetylation: By binding to the active site of histone acetyltransferases, it prevents acetyl-CoA from donating its acetyl group, thus inhibiting histone modification.
  2. Potential Side Reactions: As observed in studies, some inhibitors may exhibit off-target effects or non-specific interactions due to reactive functional groups .

Technical Details

  • Kinetics: The inhibition kinetics can be characterized using Michaelis-Menten kinetics, where the inhibitor's concentration affects the rate of substrate conversion.
  • Assay Development: Various biochemical assays are developed to measure the inhibitory effects on histone acetyltransferase activity.
Mechanism of Action

Process

Histone Acetyltransferase Inhibitor II exerts its effects by binding to the active site of histone acetyltransferases, thereby blocking access to substrate molecules such as histones and acetyl-CoA. This inhibition leads to decreased levels of histone acetylation, which can result in altered gene expression patterns.

Data

  • IC50 Values: The inhibitory concentration required for 50% inhibition varies depending on the specific histone acetyltransferase targeted but typically falls within nanomolar ranges.
  • Cellular Effects: Studies have shown that treatment with this inhibitor can induce apoptosis in certain cancer cell lines by disrupting normal gene regulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in DMSO (dimethyl sulfoxide) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Contains functional groups that may react with thiols or other nucleophiles, leading to potential off-target effects .
Applications

Histone Acetyltransferase Inhibitor II has several scientific uses:

  1. Cancer Research: It is widely used in studies investigating the role of histone modifications in cancer progression and therapy resistance.
  2. Epigenetic Studies: Researchers utilize this inhibitor to dissect epigenetic regulatory mechanisms and their implications in gene expression.
  3. Drug Development: As a tool compound, it aids in the development of more selective and effective inhibitors for therapeutic applications targeting epigenetic modifications .

This comprehensive analysis underscores the significance of Histone Acetyltransferase Inhibitor II in both basic research and potential therapeutic applications, highlighting its role as a vital tool in understanding epigenetic regulation.

Introduction to Histone Acetyltransferase Inhibitor II in Oncological Research

Role of p300/CBP Dysregulation in Glioma Pathogenesis

p300 and CBP, collectively termed p300/CBP, function as transcriptional co-activators and histone acetyltransferases (HATs) that catalyze the transfer of acetyl groups from acetyl-CoA to ε-amino groups of conserved lysine residues, primarily on histone H3 (H3K18, H3K27) and H4. Their activity establishes histone acetylation marks (e.g., H3K27ac) associated with open chromatin, facilitating the binding of transcription factors, RNA polymerase II, and additional co-activators to enhancers and promoters. In gliomas, dysregulation of p300/CBP manifests primarily through overexpression or gain-of-function mutations, leading to hyperacetylation and aberrant activation of oncogenic transcriptional programs. Amplification of the EP300 gene (encoding p300) occurs in approximately 25% of acral melanomas and subsets of glioblastomas, correlating with poor prognosis and therapeutic resistance [4] [7].

Mechanistically, p300/CBP hyperactivity contributes to glioma pathogenesis through several interconnected pathways:

  • Super-Enhancer Activation: p300/CBP are essential components of super-enhancers—dense clusters of enhancers driving high-level expression of genes controlling cell identity and oncogenesis (e.g., MYC, YAP1, FOXM1). In glioma stem cells (GSCs), CBP recruitment to the FOXM1 locus by SATB2 results in FOXM1 upregulation, promoting stemness, proliferation, and tumor growth [4].
  • Oncogenic Transcription Factor Stabilization: p300/CBP acetylate and stabilize key oncogenic transcription factors. For instance, acetylation of c-Myc prevents its ubiquitin-mediated degradation, amplifying Myc-driven transcriptional programs. Similarly, acetylation of NF-κB enhances its DNA binding and transactivation potential [4] [8].
  • DNA Repair Modulation: p300/CBP-mediated acetylation modulates the expression of DNA repair genes (e.g., MGMT, RAD51). Overexpression promotes therapeutic resistance, notably to alkylating agents like temozolomide, a cornerstone of glioma chemotherapy [4].

Table 1: Impact of p300/CBP Inhibition on Glioma Cell Lines by HATi II

Cell LineIC50 (μM) [48h]Apoptosis Induction (%)Key Molecular ChangesPrimary Pathway Affected
U25110.245.3 ± 3.1*Cleaved Caspase-3/9, PARP; ↑p21, ↑PUMAp53 Activation
SHG448.738.6 ± 2.8*Cleaved Caspase-3/9, PARP; G2/M ArrestCaspase-Dependent Apoptosis
U8712.532.1 ± 2.5*↓Cyclin B1, ↓CDK1; ↑p53G2/M Cell Cycle Arrest
HS6839.829.7 ± 3.0*DNA Fragmentation (TUNEL+); Chromatin Condensationp53/Caspase Activation

Data derived from cell viability assays (CCK-8) and Annexin V staining; Values significantly different vs. DMSO control (p<0.01) [1] [7].

Experimental evidence demonstrates that targeted inhibition of p300/CBP HAT activity disrupts these pathogenic mechanisms. HATi II treatment in glioma cell lines (U251, SHG44, U87, HS683) induces dose-dependent suppression of proliferation, cell cycle arrest (predominantly at G2/M phase), and significant apoptosis, as evidenced by Annexin V staining, TUNEL assay positivity, and characteristic morphological changes like chromatin condensation and apoptotic body formation [1] [7]. Crucially, this antitumor effect is mechanistically linked to the reversal of p300/CBP-driven oncogenic transcription.

Epigenetic Targeting in Gliomas: Rationale for HAT Inhibition

Gliomas, particularly high-grade glioblastomas (GBM), exhibit profound epigenetic dysregulation alongside genetic alterations. This dysregulation encompasses abnormal DNA methylation patterns, histone modifications, and nucleosome positioning, collectively contributing to silencing tumor suppressor genes (e.g., MGMT, PTEN) and activating oncogenes and pro-survival pathways. The dynamic and reversible nature of epigenetic modifications makes them attractive therapeutic targets compared to genetic mutations. Histone acetylation, governed by the opposing actions of HATs and histone deacetylases (HDACs), is a central epigenetic mechanism frequently perturbed in gliomas.

The rationale for specifically targeting p300/CBP HAT activity in gliomas stems from several key factors:

  • Lineage Dependency: Certain cancers, including specific glioma subtypes, exhibit heightened reliance ("addiction") on p300/CBP for maintaining the transcriptional output of super-enhancers linked to cell identity and oncogenic drivers. Inhibition selectively targets these programs [3] [6] [10].
  • Upstream Master Regulator Position: p300/CBP act as co-activators for numerous transcription factors implicated in glioma pathogenesis (e.g., p53, STAT3, NF-κB, HIF-1α, Notch intracellular domain). Inhibiting their HAT activity simultaneously disrupts multiple downstream oncogenic pathways, overcoming redundancy and adaptability [3] [4].
  • Blood-Brain Barrier Penetration Potential: While challenging, the development of brain-penetrant small-molecule HAT inhibitors is feasible. Compounds like B026 demonstrate potent enzymatic inhibition (IC50 p300 = 1.8 nM, CBP = 9.5 nM) and oral efficacy in xenograft models, providing proof-of-concept for targeting intracranial tumors [6] [10].
  • Synergy with Existing Therapies: Preclinical data suggests p300/CBP inhibitors synergize with radiation, chemotherapy (e.g., temozolomide), and other targeted agents (e.g., BRD4 inhibitors like JQ1) by further disrupting transcriptional addiction and DNA repair mechanisms [4] [8].

Table 2: Selectivity Profile of p300/CBP HAT Inhibitors Compared to HATi II

CompoundChemical Classp300 IC50CBP IC50Selectivity over other HATs (e.g., PCAF, GCN5)Key Application Evidence
HATi IIBis-arylidene cyclohexanone~5-10 µM*~5-10 µM*Moderate (p300/CBP-selective)Glioma apoptosis via p53 activation [1] [7]
C646Pyrazolone~400 nM~400 nMModerateMelanoma, NSCLC growth inhibition [1] [3]
A-485Tetrahydrothienopyridine~50 nM~70 nMHighAndrogen Receptor+ cancer models [3]
B026Not specified1.8 nM9.5 nMVery HighIn vivo tumor growth inhibition (oral) [6]
L002Bis-isoxazole~1.9 µM~1.7 µMLowBroad-spectrum HAT inhibition [5]

Enzymatic IC50 values can vary between assays; Cellular potency (IC50 proliferation) for HATi II is in the ~8-12 µM range in glioma cells [1] [3] [6].

Compared to HDAC inhibitors (HDACi), which globally increase histone acetylation and have shown limited single-agent efficacy in solid tumors including gliomas, p300/CBP HAT inhibitors offer a more targeted approach. They specifically reduce acetylation at critical regulatory loci (enhancers/super-enhancers) governed by p300/CBP, potentially leading to a more favorable therapeutic index by minimizing off-target transcriptional effects [3] [6] [10]. The development of highly selective catalytic inhibitors like A-485 and B026 validates the feasibility of pharmacologically targeting HAT domains [3] [6].

HATi II as a Novel p300/CBP-Selective Inhibitor: Historical Development and Significance

HATi II emerged in the late 2000s/early 2010s as part of a concerted effort to identify cell-permeable, selective inhibitors targeting specific HAT families. Early HAT inhibitors like anacardic acid (from cashew nut shell liquid) and garcinol (a polyisoprenylated benzophenone) demonstrated the ability to inhibit p300/CBP and PCAF activity in vitro and induce anti-proliferative effects in cancer cells. However, they suffered from limitations including poor selectivity, unfavorable pharmacokinetic properties, and limited cellular potency [1] [5]. HATi II (also known as CPTH2 or related to initial screening hits) was identified as a novel synthetic small molecule belonging to the bis-arylidene cyclohexanone chemical class. Its primary significance lies in its relatively selective inhibition of the p300/CBP HAT subfamily over other HATs like PCAF or GCN5 [1] [7].

Key aspects of HATi II's development and characteristics include:

  • Mechanism of Action: HATi II functions as a competitive inhibitor, binding within the catalytic HAT domain of p300/CBP and interfering with the binding of the acetyl-CoA cofactor or the histone substrate. This leads to a rapid decrease in global histone H3 acetylation (H3K18ac, H3K27ac) and induces chromatin condensation in treated cells [1] [7].
  • Anticancer Effects: As detailed in Section 1.1, HATi II demonstrates potent anti-glioma activity in vitro, inducing apoptosis and cell cycle arrest. Mechanistic studies revealed its action involves activating the p53 signaling pathway. Microarray analysis of HATi II-treated U251 glioma cells showed significant upregulation (965 genes) and downregulation (984 genes), with the p53 signaling pathway identified as one of the top significantly altered pathways. This was confirmed by qRT-PCR and Western blot showing increased p53, p21, and other p53 target proteins (e.g., PUMA, Reprimo) [1] [7].
  • Historical Significance: HATi II represented a critical proof-of-concept tool compound. It demonstrated that selective pharmacological inhibition of p300/CBP HAT activity is feasible and can elicit potent antitumor effects, primarily through reactivation of tumor suppressor pathways (p53) and induction of caspase-dependent apoptosis. This paved the way for developing next-generation inhibitors with vastly improved potency (e.g., A-485, B026) and selectivity [1] [3] [6].
  • Research Utility: Beyond glioma, HATi II has been used as a tool to dissect p300/CBP functions in various cellular processes (e.g., cell cycle progression, differentiation, specific transcriptional programs) and other cancer types (e.g., prostate cancer, leukemia) [1] [5].

Table 3: Key Properties and Research Applications of HATi II

PropertyDescription/ValueSignificance/Implication
Chemical ClassBis-arylidene cyclohexanoneScaffold amenable to modification; defines core pharmacophore
Primary Targetp300 / CBP HAT domainSelective inhibition within HAT family
Cellular PenetranceCell-permeableAllows study in intact cells
Key Cellular Effect↓ Histone H3 Acetylation (H3K18, H3K27)Confirms on-target epigenetic modulation
Antiproliferative IC50~8-12 µM (Glioma cell lines, 48-72h)Demonstrates therapeutic potential range
Key Mechanism in Gliomap53 pathway activation; Caspase-dependent apoptosisProvides mechanistic insight for antitumor effects
Research RoleFoundational tool compoundEnabled validation of p300/CBP HAT as viable cancer target

While newer inhibitors like A-485 and B026 possess superior potency and drug-like properties suitable for clinical translation, HATi II remains historically significant. It provided crucial early evidence that targeting p300/CBP catalytic activity could effectively suppress tumor cell growth and survival through defined epigenetic and transcriptional mechanisms, particularly the reactivation of the p53 tumor suppressor network in malignancies like glioma where p53 signaling is often compromised downstream [1] [3] [7].

Properties

Product Name

Histone Acetyltransferase Inhibitor II

IUPAC Name

(2E,6E)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one

Molecular Formula

C20H16Br2O3

Molecular Weight

464.1 g/mol

InChI

InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8+,15-9+

InChI Key

YOLKEKNTCBWPSD-VOMDNODZSA-N

SMILES

C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1

Canonical SMILES

C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1

Isomeric SMILES

C1C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.